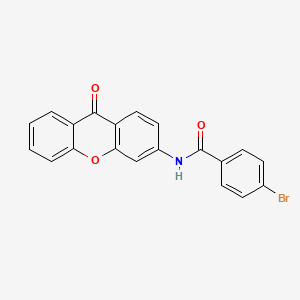

4-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BX-795 and is a potent inhibitor of the TBK1 and IKKε kinases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Synthetic Methodologies : Research has developed methods for synthesizing benzamide derivatives, including compounds related to 4-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide, through reactions involving bromination and other chemical modifications. These methods are crucial for producing compounds with potential biological activities or for further chemical studies (Cheng De-ju, 2014).

Characterization Techniques : Detailed characterization of new compounds is performed using techniques such as NMR, MS, and X-ray crystallography, providing insights into their structural and electronic properties. For example, the characterization of benzamide derivatives has led to understanding their molecular structure and potential reactivity (A. Saeed et al., 2020).

Biological Activities

Anticancer Properties : The metabolism of benzamide riboside, a derivative with a structural resemblance, was studied for its anticancer activity, demonstrating how modifications in the benzamide scaffold could lead to significant biological effects. Such studies highlight the therapeutic potential of these compounds (W. Jäger, A. Salamon, T. Szekeres, 2002).

CCR5 Antagonists : Derivatives have been synthesized and evaluated as CCR5 antagonists, indicating their potential use in treating conditions such as HIV. The synthesis and bioactivity studies of these compounds are crucial for developing new therapeutic agents (H. Bi, 2014).

Chemical Reactions and Mechanisms

- Catalytic Reactions : Palladium-catalyzed reactions involving benzamide derivatives, including bromination and C-H bond activation, have been developed. These studies not only expand the toolkit for synthetic chemists but also provide a deeper understanding of reaction mechanisms (Jingjun Yin, S. Buchwald, 2002).

Molecular Design and Drug Discovery

- Design and Synthesis of Inhibitors : The design and synthesis of benzamide derivatives as FGFR1 inhibitors for the treatment of non-small cell lung cancer exemplify the application of these compounds in targeted drug discovery. Through careful design and synthesis, compounds with significant inhibitory activity against cancer cell lines have been identified (Zixin Xie et al., 2018).

Eigenschaften

IUPAC Name |

4-bromo-N-(9-oxoxanthen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrNO3/c21-13-7-5-12(6-8-13)20(24)22-14-9-10-16-18(11-14)25-17-4-2-1-3-15(17)19(16)23/h1-11H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBGUEUQEMDUHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(9-oxo-9H-xanthen-3-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2674753.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2674755.png)

![1-[1-(2-Naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethanol](/img/structure/B2674759.png)

![1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2674764.png)

![N-(3-bromobenzyl)-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2674765.png)

![(Z)-N-(2-chlorophenyl)-2-cyano-3-[4-(1-cyanoethoxy)phenyl]prop-2-enamide](/img/structure/B2674769.png)